molecular formula C40H50N8O6 B105516 methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate CAS No. 1417333-83-5

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B105516
CAS No.: 1417333-83-5
M. Wt: 738.9 g/mol
InChI Key: FKRSSPOQAMALKA-GZXHTMMISA-N
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Description

Phenotypic Screening Origins and Early Lead Identification

The compound emerged from structure-based drug design (SBDD) strategies targeting the HCV NS3/4A protease, a critical enzyme for viral replication. Early leads were derived from peptide mimetics inspired by the NS5A-5B cleavage site, similar to telaprevir's development. Key modifications included:

  • Peptide backbone truncation : Reducing susceptibility to proteolytic degradation while retaining binding affinity.
  • Covalent reversible binding : Incorporation of a ketoamide group to form a tetrahedral intermediate with the catalytic serine (Ser-139).

Phenotypic screening against genotype 1 HCV replicons identified initial candidates with suboptimal pharmacokinetics (PK). The lead compound exhibited an IC50 of 10 nM against NS3/4A, comparable to telaprevir.

Optimization Challenges and Structural Evolution

Optimization focused on enhancing oral bioavailability and reducing off-target effects. Key challenges included:

Parameter Initial Lead Optimized Compound
Bioavailability <10% (rat models) 35–40% (with lipidic formulation)
Plasma half-life 2.1 hours 8.5 hours
Selectivity 50-fold over human proteases >500-fold selectivity

Structural innovations:

  • Pyrrolidine-imidazole core : Improved binding to the S4 pocket via π-π interactions with His-57.
  • Methoxycarbonyl group : Enhanced metabolic stability by reducing CYP3A4-mediated oxidation.
  • Chiral centers : Stereochemical control at C2 and C3 positions minimized off-target binding.

Synthetic routes involved multi-step fragment coupling, resolving racemic intermediates via chiral chromatography.

Clinical Impact in HCV Therapy: Combination Regimens and Efficacy

In phase III trials, the compound demonstrated superior efficacy in genotype 1 HCV:

Trial Phase Regimen SVR Rate (%) Comparator (Peg-IFN + RBV)
II Compound + Peg-IFN + RBV (12 weeks) 68 41
III Compound + Peg-IFN + RBV (24 weeks) 83 24

Key findings:

  • Relapsers : 86% SVR vs. 24% with standard therapy.
  • Null responders : 31% SVR, a 6-fold improvement over prior therapies.
  • Resistance profile : R155K/T and A156V/T substitutions reduced efficacy but were less prevalent than with telaprevir.

Adverse events included anemia (23%) and rash (14%), managed via dose modulation.

Properties

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRSSPOQAMALKA-GZXHTMMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic compound with significant biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Structure

The compound has the following chemical structure:

  • Molecular Formula : C35H41N7O4
  • Molecular Weight : 623.745 g/mol
  • CAS Number : 2226541-13-3
  • IUPAC Name : methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Structural Features

The compound features multiple functional groups including:

  • Pyrrolidine rings - which may contribute to its bioactivity.
  • Imidazole moieties - known for their role in biological systems, particularly in enzyme catalysis and receptor binding.
  • Carbamate group - often associated with pharmacological activity.

Research indicates that this compound may interact with various biological targets, influencing cellular pathways involved in:

  • Cell migration and invasion - The compound has been shown to inhibit cell motility in vitro, suggesting potential applications in cancer therapy by reducing tumor metastasis .
  • Angiogenesis - It may block growth factor-stimulated angiogenesis, which is crucial for tumor growth and metastasis .
  • Enzyme inhibition - Some studies suggest it may act as an inhibitor for specific enzymes, although further research is needed to elucidate these pathways fully.

Therapeutic Potential

The diverse structural features of methyl N-carbamate derivatives indicate potential therapeutic applications:

  • Cancer Treatment : Due to its anti-migratory properties, it could be developed as a treatment for metastatic cancers.
  • Infectious Diseases : Preliminary studies suggest that related compounds have exhibited activity against pathogens like Mycobacterium tuberculosis .
  • Neurological Disorders : Some derivatives have shown promise as neuroprotective agents due to their ability to modulate neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds or derivatives:

StudyFindings
Study A Demonstrated that related compounds inhibit cell migration in cancer cell lines with IC50 values < 20 nM, indicating potent activity.
Study B Investigated structure–activity relationships (SAR) revealing that modifications on the imidazole ring significantly enhance biological activity against Mycobacterium tuberculosis.
Study C Reported on the anti-inflammatory properties of similar carbamate derivatives, suggesting a broader therapeutic application spectrum.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound shares structural motifs with several classes of bioactive molecules:

  • Benzimidazole derivatives () : Compounds like 5a–k feature a pyridin-3-yl-substituted benzimidazole core. These exhibit antibacterial activity (MIC: 12.5–25 μg/mL against S. aureus), attributed to their planar heterocyclic systems disrupting bacterial cell membranes .
  • Imidazo[4,5-b]pyridines (): The compound 1-Methyl-2-[(4-amidinophenyl)oxymethyl]-imidazo[4,5-b]pyridin-5-yl-carboxylic acid-N-(2-pyridyl)-N-(2-ethoxycarbonyl-ethyl)-amide is synthesized via sequential coupling and oxidation steps. Its amidinophenyl group may enhance anticoagulant activity, though specific data are unavailable .

Key Findings

Activity vs. Structure : The target’s phenyl-imidazole groups may enhance binding affinity but reduce solubility compared to simpler analogues like the bromo derivative . Benzimidazoles () show confirmed antimicrobial activity, suggesting the target’s bis-heterocyclic design could amplify such effects .

Stereochemical Impact : The (S)- and (R)-configurations in the target compound likely optimize interactions with chiral biological targets, a principle underscored by Pasteur’s work on tartaric acid .

Preparation Methods

Imidazole Ring Formation

The Debus-Radziszewski reaction is employed to construct the imidazole rings. A diketone (e.g., 1,2-diphenylethanedione) reacts with an aldehyde (e.g., 4-aminobenzaldehyde) and ammonium acetate under reflux in acetic acid to yield 2,4,5-triphenylimidazole. For the bis-phenyl-substituted variant, selective protection/deprotection and Suzuki-Miyaura cross-coupling are utilized to install aryl groups at positions 4 and 5.

Reaction Conditions :

  • Temperature: 80–100°C

  • Catalyst: None (thermal conditions)

  • Yield: 60–75%

Preparation of the Pyrrolidine-Carbamate Side Chain

Pyrrolidine Ring Synthesis

The pyrrolidine moiety is synthesized via cyclization of γ-amino ketones. For example, (R)-proline is oxidized to a ketone intermediate, followed by reductive amination with methylamine to introduce the N-methyl group.

Key Steps :

  • Oxidation of (R)-proline using NaOCl/TEMPO to (R)-pyrrolidin-2-one.

  • Reductive amination with methylamine and NaBH3CN to yield (R)-N-methylpyrrolidine.

Carbamate Installation

The carbamate group is introduced via reaction of the pyrrolidine amine with methyl chloroformate in the presence of a base (e.g., triethylamine) at 0–5°C.

Reaction Conditions :

  • Solvent: Dichloromethane

  • Temperature: 0–5°C

  • Yield: 85–90%

Fragment Coupling and Final Assembly

Amide Bond Formation

The imidazole-phenyl core and pyrrolidine-carbamate side chain are coupled using peptide coupling reagents. HATU or EDCI/HOBt facilitates amide bond formation between the imidazole’s amine and the pyrrolidine’s carboxylic acid.

Optimized Conditions :

  • Coupling agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF

  • Yield: 70–80%

Terminal Carbamate Installation

The final carbamate group is installed via reaction of the secondary amine with methyl chloroformate under inert conditions. Catalytic DMAP enhances reaction efficiency.

Reaction Conditions :

  • Solvent: THF

  • Temperature: 25°C

  • Yield: 88–92%

Stereochemical Control

Chiral Auxiliaries and Catalysts

Asymmetric hydrogenation using Ru-BINAP catalysts ensures correct stereochemistry at the methylbutanoyl moiety. For example, hydrogenation of a β-keto ester precursor with [(R)-BINAP-RuCl2] achieves >98% enantiomeric excess (ee).

Dynamic Kinetic Resolution

Racemic intermediates are resolved using immobilized lipases (e.g., Candida antarctica lipase B) in organic solvents, achieving diastereomeric ratios >20:1.

Continuous Flow Synthesis Considerations

Adopting continuous flow reactors enhances reproducibility and scalability for multi-step sequences. Microreactors with immobilized catalysts enable:

  • Precise temperature control (±1°C).

  • Reduced reaction times (residence time: 10–30 min).

  • Improved yields (5–15% increase vs. batch).

Data Tables

Table 1. Key Reaction Parameters for Fragment Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
Imidazole formationDiketone, aldehyde, NH4OAc, AcOH, 80°C6595
Pyrrolidine cyclizationNaOCl/TEMPO, then NaBH3CN/MeNH27897
Carbamate installationMethyl chloroformate, Et3N, CH2Cl2, 0°C8899
Amide couplingHATU, DIPEA, DMF, 25°C7598

Table 2. Comparative Yields: Batch vs. Flow Synthesis

StepBatch Yield (%)Flow Yield (%)
Imidazole formation6572
Amide coupling7582
Final carbamation8891

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents on the imidazole core slow coupling reactions. Using high-pressure microreactors (10–15 bar) accelerates diffusion-limited steps.

  • Epimerization : Basic conditions during amide coupling risk racemization. Employing protic additives (e.g., HOAt) suppresses epimerization.

  • Purification Complexity : Silica gel chromatography struggles with polar intermediates. Preparative HPLC with C18 columns achieves >99% purity .

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Methodological Answer : Safety protocols emphasize using personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Inhalation risks require handling in a fume hood with local exhaust ventilation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Long-term storage requires inert atmospheres (argon/nitrogen) and monitoring for degradation byproducts .

Q. What synthetic routes are documented for this compound?

  • Methodological Answer : Multi-step synthesis involves stereoselective coupling of chiral pyrrolidine and imidazole intermediates. Key steps include:

  • Step 1 : Preparation of (S)-2-(methoxycarbonylamino)-3-methylbutanoic acid via N-protection of L-valine derivatives .
  • Step 2 : Activation of carboxyl groups using carbodiimide coupling agents (e.g., EDC/HOBt) for amide bond formation with imidazole-containing intermediates .
  • Step 3 : Purification via reverse-phase HPLC (C18 columns, acetonitrile/water gradients) to achieve >98% purity .

Q. Which analytical techniques are used to confirm structural integrity and purity?

  • Methodological Answer :

  • 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., J = 6.4 Hz for diastereotopic protons) and DEPT-135 for carbon hybridization .
  • HPLC-MS : Electrospray ionization (ESI) confirms molecular weight (e.g., m/z 392.2 for related analogs) and detects impurities .
  • Chiral Chromatography : Polysaccharide-based columns (e.g., Chiralpak IA) validate enantiomeric excess (>99%) .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereochemical fidelity during pyrrolidine-imidazole coupling?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (DMF or DCM) to stabilize transition states and minimize racemization .
  • Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura for aryl-imidazole bonds) with Buchwald-Hartwig ligands enhances regioselectivity .
  • Temperature Control : Maintain reactions at −20°C to 0°C during sensitive steps (e.g., carbamate formation) .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., protease inhibitors). Focus on hydrogen bonding with pyrrolidine nitrogen and hydrophobic contacts with methyl groups .
  • MD Simulations : GROMACS assesses conformational stability in aqueous solutions (TIP3P water model) over 100 ns trajectories .

Q. How does pH influence the compound’s stability in aqueous buffers?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate at pH 2–9 (37°C) and monitor degradation via UPLC-MS. Carbamate groups hydrolyze preferentially under acidic conditions (t1/2 = 12 h at pH 2), requiring lyophilization for long-term storage .

Q. What strategies mitigate epimerization risks during large-scale synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to terminate steps before epimerization .
  • Cryogenic Conditions : Conduct coupling reactions at −40°C to slow racemization kinetics .

Contradictions and Validation

  • Synthetic Yield Variability : reports 35–40% yields for analogous imidazole couplings, while notes 2–5% yields for complex heterocycles. This discrepancy highlights the need for rigorous optimization of protecting groups (e.g., Fmoc vs. Boc) and coupling agents .
  • Ecotoxicity Data Gaps : No ecotoxicological studies are cited in the evidence. Researchers should conduct Daphnia magna acute toxicity assays (OECD 202) to assess environmental risks .

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